molecular formula C15H16N6O2S B6587664 N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 1226455-74-8

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B6587664
CAS No.: 1226455-74-8
M. Wt: 344.4 g/mol
InChI Key: RXUKQSQLXOTYCG-UHFFFAOYSA-N
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Description

The compound N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetamide is a heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted with a methyl group at position 5, linked via a methylene bridge to an acetamide moiety. The acetamide branch further connects to a 1,3-thiazole ring substituted at position 2 with a 6-methylpyridin-2-ylamino group. This structure combines pharmacophoric elements—oxadiazole, thiazole, and pyridine—known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S/c1-9-4-3-5-12(17-9)19-15-18-11(8-24-15)6-13(22)16-7-14-21-20-10(2)23-14/h3-5,8H,6-7H2,1-2H3,(H,16,22)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUKQSQLXOTYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC(=CS2)CC(=O)NCC3=NN=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetamide is a complex organic molecule that incorporates both oxadiazole and thiazole moieties. These structural features are associated with a variety of biological activities, making this compound a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

The molecular formula of the compound is C14_{14}H16_{16}N4_{4}O2_{2}S. Its structure can be broken down into two significant parts:

  • 5-Methyl-1,3,4-Oxadiazole : This heterocyclic ring is known for its bioisosteric properties and has been linked to various pharmacological activities, including anticancer and anti-inflammatory effects .
  • 6-Methylpyridin-2-amine : This component contributes to the compound's potential interaction with biological targets, enhancing its efficacy.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1,3,4-oxadiazole ring have shown cytotoxic activity against various cancer cell lines. A study demonstrated that derivatives of oxadiazoles could inhibit cancer cell proliferation with IC50_{50} values ranging from 10 to 100 µM against multiple cancer types including colon and breast cancer .

Anti-inflammatory Effects

The thiazole ring in the compound is also associated with anti-inflammatory properties. Compounds similar to this compound have been documented to inhibit inflammatory mediators in vitro. For example, studies have shown that thiazole derivatives can reduce the production of pro-inflammatory cytokines in cell cultures .

Antimicrobial Activity

Oxadiazole derivatives have been reported to possess antimicrobial properties against various bacterial strains. The presence of both oxadiazole and thiazole moieties enhances the compound's ability to disrupt microbial cell walls or inhibit essential enzymes .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : The compound may act as an inhibitor of key enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : The pyridine and thiazole components may allow the compound to modulate receptor activity related to pain and inflammation pathways.

Case Study 1: Anticancer Efficacy

In a preclinical study involving human colon adenocarcinoma cells (HT29), N-(5-methyl-1,3,4-oxadiazol-2-yl)methyl derivatives were tested for their cytotoxic effects. The results indicated a dose-dependent inhibition of cell growth with an IC50_{50} value of approximately 45 µM .

Case Study 2: Anti-inflammatory Action

A study on thiazole-containing compounds revealed that they significantly reduced inflammation in a rat model induced by carrageenan. The tested compound showed a reduction in edema by 30% compared to the control group .

Summary Table of Biological Activities

Activity Type IC50_{50} Range Reference
AnticancerColon Cancer10 - 100 µM
Anti-inflammatoryIn VitroNot specified
AntimicrobialVarious StrainsNot specified

Scientific Research Applications

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit promising antimicrobial properties. The incorporation of the 5-methyl-1,3,4-oxadiazole moiety into the structure of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetamide enhances its efficacy against various bacterial strains. Studies have demonstrated that compounds containing both oxadiazole and thiazole rings can inhibit the growth of Gram-positive and Gram-negative bacteria effectively .

Anticancer Properties

The thiazole and oxadiazole rings are known for their role in anticancer drug development. The compound has shown potential in inhibiting cancer cell proliferation in vitro. For example, derivatives with similar structures have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins .

Pesticidal Activity

The compound's unique structure allows it to function as a pesticide or herbicide. Its efficacy against specific pests is attributed to its ability to disrupt metabolic processes in target organisms. Research indicates that derivatives of oxadiazoles can act as effective insecticides by interfering with the nervous system of insects .

Plant Growth Regulation

Additionally, compounds containing oxadiazole and thiazole moieties have been studied for their plant growth-regulating properties. They can promote growth or enhance resistance to environmental stressors in plants, making them valuable in agricultural biotechnology .

Structure–Activity Relationship (SAR)

A comprehensive understanding of the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the oxadiazole and thiazole rings can significantly alter biological activity:

ModificationEffect on Activity
Substitution at 5-position on oxadiazoleIncreased antimicrobial potency
Alteration of the thiazole nitrogenEnhanced anticancer activity
Variation in alkyl chain lengthImproved pesticidal effectiveness

Synthesis and Characterization

A study published in Molbank detailed the synthesis of similar oxadiazole derivatives using efficient synthetic routes involving refluxing conditions and crystallization techniques. The characterization through NMR and X-ray diffraction confirmed the structural integrity necessary for biological activity .

In Vivo Studies

In vivo studies have demonstrated that compounds similar to this compound exhibit reduced toxicity profiles while maintaining efficacy against target pathogens or pests. These findings suggest a favorable therapeutic index for potential drug candidates derived from this compound .

Comparison with Similar Compounds

Pyridinyl-Oxadiazole Derivatives

Compounds such as 2-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylthio)-N-(substituted)phenylacetamide () share the oxadiazole-thiazole backbone but differ in substituents. Synthesis of these analogs involves cyclization of thiosemicarbazides followed by coupling with substituted amines, a method applicable to the target compound .

Thiazole Carboxamides

Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs () feature a pyridinyl-thiazole core but utilize carboxamide (-CONH2) instead of acetamide (-CH2CONH2). The carboxamide group in these compounds demonstrated moderate kinase inhibitory activity (IC50: 0.2–5 µM), suggesting that the target’s acetamide moiety may offer improved solubility or binding flexibility .

Oxadiazole-Thiazole Hybrids

N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine () shares the oxadiazole-methyl-thiazole scaffold but substitutes the thiazole-4-yl group with a phenyl-thiazol-2-amine. For example, phenyl substitution at thiazole-2-position in compounds reduced antimicrobial activity compared to pyridinyl derivatives .

Physicochemical Properties

Compound Name Molecular Formula Key Substituents logP (Predicted) Water Solubility (mg/mL) Reference
Target Compound C₁₆H₁₇N₇O₂S 5-Me-oxadiazole, 6-Me-pyridinylamino 2.1 0.05
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-...acetamide C₁₉H₁₈N₈OS₂ Ethyl-thiadiazole, triazolylmethyl 3.5 0.01
2-[[3-(4-Me-phenyl)...thiadiazol-2-yl)acetamide C₁₈H₁₈N₆O₂S₃ Thienopyrimidine, Me-thiadiazole 2.8 0.03

Notes: The target’s methyl-oxadiazole and pyridinyl groups likely reduce logP compared to ethyl-thiadiazole analogs, improving aqueous solubility.

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